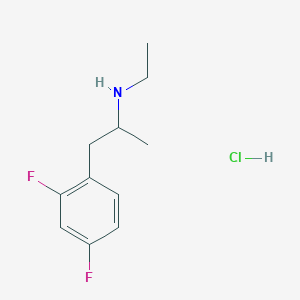

1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine;hydrochloride” is an organic molecule that contains a 2,4-difluorophenyl group, an ethyl group, and a propan-2-amine group. The presence of the hydrochloride indicates that it is a salt of the corresponding amine .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 2,4-difluorophenyl group would likely contribute to the compound’s aromaticity, while the ethylpropan-2-amine group could potentially form hydrogen bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could affect its reactivity and the strength of its intermolecular interactions .Scientific Research Applications

Catalyst Research

The compound has been used in catalyst research, specifically in studies investigating the effects of difluorophenyl substituents on structural, redox, and magnetic properties of Blatter radicals . The research involved the preparation of 1-(3,4-difluorophenyl) and 1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl radicals, which showed that both radicals are oxidized and reduced chemically and electrochemically reversibly .

Proteomics Research

The compound has potential applications in the field of proteomics. Proteomics is the large-scale study of proteins within an organism or system. The compound is used as a chaotropic agent, which disrupts weak interactions, such as hydrogen bonds and hydrophobic interactions, helpful in solubilizing proteins and denaturing them.

Drug Discovery

The compound is extensively used in scientific research, including drug discovery. Its unique properties enable applications in areas such as bioactive compounds.

Antimicrobial Agents

The compound’s unique properties also enable its use in the development of antimicrobial agents. These agents are used to inhibit the growth of microorganisms and can be beneficial in treating various infections.

Chemical Synthesis

The compound is used in chemical synthesis. Its unique structure and properties can contribute to potential interactions with biomolecules relevant to chemical synthesis.

Material Science

The compound has applications in material science . Its unique properties can be leveraged in the development of new materials with specific characteristics .

Chromatography

The compound has potential applications in chromatography . Chromatography is a technique used for separating mixtures, and the compound’s unique properties can be beneficial in this process .

Analytical Research

The compound is used in various areas of analytical research . Its unique properties can be leveraged in the development of new analytical methods and techniques .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(2,4-difluorophenyl)-N-ethylpropan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F2N.ClH/c1-3-14-8(2)6-9-4-5-10(12)7-11(9)13;/h4-5,7-8,14H,3,6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGLFWLWYAPRHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CC1=C(C=C(C=C1)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[[(2R,3S)-1-methyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidin-3-yl]methyl]propanamide](/img/structure/B2690584.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2690585.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2690591.png)

![S-(3,5-dimethyl-1,2-oxazol-4-yl)-2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2690594.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2690598.png)

![N-(2-chlorobenzyl)-6-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2690601.png)

![N-(2,5-difluorophenyl)-2-(5-((3,5-dimethylphenyl)amino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2690606.png)